Tert-butyl 8-(5-bromopyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate
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Overview
Description
Tert-butyl 8-(5-bromopyrazin-2-yl)-2,8-diazaspiro[35]nonane-2-carboxylate is a complex organic compound characterized by its bromopyrazine moiety and spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-(5-bromopyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the reaction of a suitable spirocyclic precursor with 5-bromopyrazin-2-yl chloride under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistency and efficiency. The use of automated systems and real-time monitoring can help optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium azide (NaN₃) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In synthetic chemistry, this compound serves as a versatile intermediate for the preparation of more complex molecules. Its spirocyclic structure is particularly useful in the construction of macrocyclic compounds.
Biology: The bromopyrazine moiety of this compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. It can act as a building block for the synthesis of bioactive molecules.
Medicine: Research has indicated that derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory and anticancer properties. Further studies are needed to explore its therapeutic potential.
Industry: In the chemical industry, this compound is used in the development of advanced materials and catalysts. Its unique structure makes it suitable for applications in material science and nanotechnology.
Mechanism of Action
The mechanism by which tert-butyl 8-(5-bromopyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets through binding to enzymes or receptors, leading to modulation of biological pathways.
Molecular Targets and Pathways:
Enzymes: Potential inhibition or activation of specific enzymes involved in disease processes.
Receptors: Interaction with cellular receptors to elicit a biological response.
Comparison with Similar Compounds
Tert-butyl (5-bromopyrazin-2-yl)carbamate: Similar in structure but lacks the spirocyclic core.
Tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-4-yl]carbamate: Contains a piperidine ring instead of a spirocyclic structure.
Tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-3-yl]carbamate: Another piperidine derivative with a different substitution pattern.
Uniqueness: The presence of the spirocyclic core in tert-butyl 8-(5-bromopyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate distinguishes it from other similar compounds, providing unique chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 8-(5-bromopyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN4O2/c1-15(2,3)23-14(22)21-10-16(11-21)5-4-6-20(9-16)13-8-18-12(17)7-19-13/h7-8H,4-6,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJBTMMIPGVNOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCN(C2)C3=CN=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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